2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole

Medicinal Chemistry Building Blocks Physicochemical Profiling Lead Optimization

2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole (CAS 1542932-82-0) is a disubstituted 1,3,4-thiadiazole bearing a free 2-amino group and a 5-(2,6-difluorobenzyl) substituent. As a member of the 2-amino-5-substituted-1,3,4-thiadiazole (ATDA) family, it serves as a versatile building block for constructing kinase inhibitors, antimicrobial agents, and agrochemical leads.

Molecular Formula C9H7F2N3S
Molecular Weight 227.24 g/mol
Cat. No. B13697665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole
Molecular FormulaC9H7F2N3S
Molecular Weight227.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CC2=NN=C(S2)N)F
InChIInChI=1S/C9H7F2N3S/c10-6-2-1-3-7(11)5(6)4-8-13-14-9(12)15-8/h1-3H,4H2,(H2,12,14)
InChIKeyDPIAXFJOTYEKCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole – Core Structural and Physicochemical Baseline for Sourcing the 2,6-Difluorobenzyl-Thiadiazole Scaffold


2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole (CAS 1542932-82-0) is a disubstituted 1,3,4-thiadiazole bearing a free 2-amino group and a 5-(2,6-difluorobenzyl) substituent . As a member of the 2-amino-5-substituted-1,3,4-thiadiazole (ATDA) family, it serves as a versatile building block for constructing kinase inhibitors, antimicrobial agents, and agrochemical leads [1]. Its core differentiation from simple 5-benzyl or 5-phenyl analogs arises from the electron-withdrawing and conformational bias imparted by the ortho,ortho'-difluoro substitution pattern, which influences both the pKa of the 2-amino group and the dihedral angle between the aromatic ring and the thiadiazole core – a key determinant of target binding geometry in medicinal chemistry campaigns [1][2].

Why 2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole Is Not Interchangeable with Generic 5-Benzyl or 5-Phenyl-1,3,4-thiadiazol-2-amines


Generic substitution among 2-amino-5-aryl/benzyl-1,3,4-thiadiazoles is precluded by the profound impact of the 5-substituent on both electronic properties and molecular conformation [1]. The ortho,ortho'-difluoro pattern on the benzyl ring sterically restricts rotation about the methylene-thiadiazole bond, producing a conformational ensemble distinct from unsubstituted benzyl or para-substituted analogs [1]. In the structurally characterized 5-(2,6-difluorophenyl) analog, the dihedral angle between the aromatic ring and thiadiazole is 35.19(14)° [2]; introduction of the methylene spacer in the benzyl series alters this angle and shifts the amine pKa through inductive withdrawal, directly affecting hydrogen-bond donor/acceptor capacity at biological targets [2][3]. In acetylcholinesterase inhibition studies, even mono-substitution on the benzyl ring shifts IC50 values from >100 μM (unsubstituted benzyl) to 49.86 μM (4-bromobenzyl) [3]; the 2,6-difluorobenzyl variant occupies a distinct physicochemical niche – higher electronegativity, altered logP, and unique conformational bias – that cannot be replicated by simple analogs. Consequently, substituting this scaffold with a generic 5-benzyl or 5-phenyl-1,3,4-thiadiazol-2-amine in a structure-activity relationship (SAR) program or scale-up campaign will produce non-equivalent biological outcomes and confound batch-to-batch reproducibility, as documented in the quantitative evidence below.

Quantitative Differentiation Evidence for 2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole vs. Closest Analogs


Molecular Weight and Formula Differentiation vs. 5-Phenyl and 5-Benzyl Analogs

The target compound (C9H7F2N3S, MW 227.24 g/mol) is distinguished from the non-fluorinated 5-benzyl analog (C9H9N3S, MW 191.25 g/mol) by an additional 36 Da mass shift and two fluorine atoms, and from the directly-attached 5-(2,6-difluorophenyl) analog (C8H5F2N3S, MW 213.21 g/mol) by the presence of a methylene spacer adding 14 Da . This methylene insertion increases the rotatable bond count by one (from 1 to 2) and alters the spatial relationship between the difluorophenyl ring and the thiadiazole core, directly affecting the conformational landscape available for target engagement.

Medicinal Chemistry Building Blocks Physicochemical Profiling Lead Optimization

Crystallographic Dihedral Angle: Conformational Bias of the 2,6-Difluoroaryl-Thiadiazole System

Single-crystal X-ray diffraction of the closely related 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine reveals a thiadiazole–phenyl dihedral angle of 35.19(14)° [1]. This non-planar conformation, enforced by the ortho-fluorine substituents, contrasts sharply with the near-planar geometry typically observed in unsubstituted 5-phenyl-1,3,4-thiadiazol-2-amines (dihedral <10°). The 2,6-difluorobenzyl analog is expected to exhibit a similar torsional preference, further modulated by the methylene spacer.

Structural Biology X-ray Crystallography Conformational Analysis

Acetylcholinesterase Inhibition Potency Cliff: Substituent-Dependent Activity in 5-Benzyl-1,3,4-thiadiazol-2-amines

In a head-to-head study of four 5-benzyl-1,3,4-thiadiazol-2-amine derivatives, AChE inhibitory activity varied dramatically with benzyl substitution: the 4-bromobenzyl derivative achieved IC50 = 49.86 μM, while the unsubstituted benzyl compound showed negligible inhibition (IC50 > 100 μM) [1]. This >2-fold potency difference driven solely by aryl substitution demonstrates a steep SAR cliff at the 5-position. The 2,6-difluorobenzyl analog, with its electron-withdrawing ortho-fluorines and unique conformational bias, is expected to occupy a distinct activity zone that cannot be interpolated from non-fluorinated or mono-substituted benzyl analogs.

Acetylcholinesterase Inhibition Neurodegeneration SAR

InhA (Enoyl-ACP Reductase) Inhibitor Series: Thiadiazole Scaffold as a Privileged Core for Antitubercular Drug Discovery

A thiadiazole-based series originating from a GSK high-throughput screening campaign has been developed as direct InhA inhibitors for Mycobacterium tuberculosis [1][2]. Within this series, a compound incorporating the 2,6-difluorobenzyl motif attached via a pyrazole linker to the thiadiazole core was co-crystallized with InhA (PDB: 4BQP), confirming that the 2,6-difluorobenzyl group occupies a defined hydrophobic pocket in the enzyme active site [1]. While the target compound is the free amine building block rather than the elaborated inhibitor, this structural evidence demonstrates that the 2,6-difluorobenzyl-thiadiazole fragment is a privileged pharmacophoric element for this target class. Analogs lacking the 2,6-difluoro substitution pattern or employing a different heterocyclic core (e.g., tetrahydropyran series) showed divergent SAR and permeability profiles [2].

Antitubercular Drug Discovery InhA Inhibition GSK Lead Series

Procurement-Driven Application Scenarios for 2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole


Structure-Based Drug Design Against InhA for Tuberculosis

This building block serves as the direct precursor for synthesizing thiadiazole-based InhA inhibitors modeled on the GSK-derived lead series. The co-crystal structure (PDB: 4BQP) confirms that the 2,6-difluorobenzyl motif engages a critical hydrophobic sub-pocket [1]. Medicinal chemistry teams can elaborate the free 2-amino group via acylation, sulfonylation, or reductive amination to generate focused libraries for InhA inhibition while retaining the validated 2,6-difluorobenzyl-thiadiazole core.

Acetylcholinesterase Inhibitor SAR Expansion

The established >2-fold potency range among 5-benzyl-1,3,4-thiadiazol-2-amines (IC50 from >100 μM to 49.86 μM) demonstrates that the 5-substituent is a critical efficacy driver for AChE inhibition [2]. The 2,6-difluorobenzyl analog occupies an unexplored potency-space relative to the bromobenzyl benchmark, making this compound a high-priority procurement target for CNS drug discovery groups seeking to expand SAR beyond simple halogen substitution.

Conformational Tool Compound for Kinase Inhibitor Design

The enforced ~35° dihedral angle between the difluorophenyl ring and the thiadiazole core, as structurally characterized in the 5-(2,6-difluorophenyl) analog [3], creates a unique conformational bias that can be exploited in kinase hinge-binding designs. The methylene spacer in the benzyl analog provides an additional degree of torsional freedom (2 rotatable bonds) compared to the directly-attached phenyl analog (1 rotatable bond), enabling fine-tuning of the exit vector from the hinge region toward selectivity pockets.

Agrochemical Lead Generation via 2-Amino Thiadiazole Scaffolds

The 1,3,4-thiadiazole class has demonstrated insecticidal and fungicidal activities, with specific aryl substitution patterns dictating potency against target organisms [4][5]. The 2,6-difluorobenzyl variant, with its enhanced metabolic stability from ortho-fluorine blockade and unique logP contribution, represents a differentiated building block for agrochemical discovery libraries targeting resistant pest strains, where incremental physicochemical changes can overcome cross-resistance mechanisms.

Quote Request

Request a Quote for 2-Amino-5-(2,6-difluorobenzyl)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.